

Application Notes and Protocols for the Quantification of Posaconazole in Plasma

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Compound of Interest

Compound Name: Posaconazole

Cat. No.: B062084

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These application notes provide detailed methodologies for the quantitative analysis of **posaconazole** in plasma samples, a critical aspect of therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocols described herein are based on established high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2][3] Due to its variable absorption and potential for drug-drug interactions, monitoring plasma concentrations is often recommended to ensure therapeutic efficacy and avoid potential toxicities.[4][5][6] Target trough concentrations are generally considered to be greater than 700 ng/mL (0.7 µg/L) for prophylaxis and between 1000 ng/mL to 3750 ng/mL (1.0 to 3.75 mg/L) for the treatment of invasive infections.[4][7][8]

Analytical Methods Overview

The two most common analytical techniques for **posaconazole** quantification in plasma are HPLC-UV and LC-MS/MS.[1][9] While HPLC-UV is a robust and widely available method, LC-MS/MS offers superior sensitivity and selectivity.[10][11][12]

Table 1: Comparison of Analytical Methods for **Posaconazole** Quantification

| Parameter | HPLC-UV Method | LC-MS/MS Method |
|--------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------------|
| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography and detection by mass-to-charge ratio. |
| Linearity Range | 0.25–32 µg/mL[2][13] | 2–1000 ng/mL[11][12], 5–5000 ng/mL[10] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[9] | 2 ng/mL[11][12] |
| Sample Preparation | Protein Precipitation[2][3][13], Liquid-Liquid Extraction | Protein Precipitation[1][5][11][12], Solid-Phase Extraction[10] |
| Run Time | ~8-10 minutes[9][14] | < 5 minutes |
| Advantages | Cost-effective, widely available. | High sensitivity, high selectivity, shorter run time. |
| Disadvantages | Lower sensitivity compared to LC-MS/MS, potential for interference. | Higher equipment cost, requires specialized expertise. |

Experimental Protocols

Protocol 1: Posaconazole Quantification by HPLC-UV

This protocol outlines a method for the determination of **posaconazole** in plasma using protein precipitation for sample preparation followed by HPLC with UV detection.

1. Materials and Reagents

- **Posaconazole** reference standard
- Internal Standard (IS) (e.g., another azole antifungal like ketoconazole)
- HPLC-grade acetonitrile and methanol
- HPLC-grade water with 0.5% acetic acid[2][13]

- Human plasma (drug-free for calibration standards and quality controls)
- Vortex mixer
- Centrifuge
- HPLC system with a UV detector
- C18 analytical column (e.g., 250 x 4.6 mm, 5 μ m)[3]

2. Preparation of Standards and Quality Controls (QCs)

- Prepare a stock solution of **posaconazole** (e.g., 1 mg/mL) in methanol.
- Prepare a stock solution of the internal standard in methanol.
- Serially dilute the **posaconazole** stock solution with drug-free human plasma to prepare calibration standards covering the desired linear range (e.g., 0.25–32 μ g/mL).[2][13]
- Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibrator, QC, or unknown), add 25 μ L of the internal standard working solution.
- Add 200 μ L of cold acetonitrile to precipitate plasma proteins.[3]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

4. HPLC-UV Conditions

- Mobile Phase: Acetonitrile and water with 0.5% acetic acid (e.g., 44:56 v/v).[2][13]
- Flow Rate: 0.7-0.8 mL/min.[2][3][13]

- Column: C18 (250 x 4.6 mm, 5 μ m).[3]
- Detection Wavelength: 262 nm.[2][3][13]
- Injection Volume: 20 μ L.

5. Data Analysis

- Calculate the peak area ratio of **posaconazole** to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of **posaconazole** in the unknown samples from the calibration curve.

Method Validation Parameters for HPLC-UV

| Parameter | Typical Acceptance Criteria | Example Values |
|----------------------------|-----------------------------|------------------------|
| Linearity (r^2) | ≥ 0.995 | 0.9999[2][13] |
| Intra-day Precision (%RSD) | < 15% | < 2%[2][13] |
| Inter-day Precision (%RSD) | < 15% | < 2%[2][13] |
| Accuracy (%Recovery) | 85-115% | 97.7% - 101.12%[2][13] |
| Recovery | Consistent and reproducible | > 85%[3] |

Protocol 2: Posaconazole Quantification by LC-MS/MS

This protocol describes a highly sensitive and selective method for **posaconazole** quantification in plasma using protein precipitation and LC-MS/MS.

1. Materials and Reagents

- **Posaconazole** reference standard

- **Posaconazole-d4** (or other suitable stable isotope-labeled internal standard)
- LC-MS/MS grade acetonitrile, methanol, and formic acid
- Human plasma
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., Sciex API 4000 or equivalent)[10]

2. Preparation of Standards and Quality Controls (QCs)

- Prepare stock solutions of **posaconazole** and **posaconazole-d4** in methanol.
- Prepare working solutions for calibration standards and the internal standard by diluting the stock solutions.
- Prepare calibration standards by spiking drug-free human plasma with the **posaconazole** working solution to achieve concentrations over the desired range (e.g., 2–1000 ng/mL).[11][12]
- Prepare QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

- To 50 µL of plasma sample, add the internal standard (**posaconazole-d4**).[10]
- Add 150 µL of acetonitrile to precipitate proteins.[11][12]
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions

- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A common starting composition is 55:45 (v/v) acetonitrile:water with 0.1% formic acid.[\[11\]](#)[\[12\]](#)
- Flow Rate: 0.25 mL/min.[\[11\]](#)[\[12\]](#)
- Column: A suitable C18 column (e.g., Fused-core Halo C18).[\[10\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[10\]](#)
- MRM Transitions:
 - **Posaconazole**: Monitor appropriate precursor and product ions (e.g., specific m/z transitions).
 - **Posaconazole-d4**: Monitor appropriate precursor and product ions (e.g., specific m/z transitions).[\[11\]](#)

5. Data Analysis

- Integrate the peak areas for **posaconazole** and the internal standard.
- Calculate the peak area ratio.
- Generate a calibration curve and determine the concentrations of unknown samples as described for the HPLC-UV method.

Method Validation Parameters for LC-MS/MS

| Parameter | Typical Acceptance Criteria | Example Values |
|--------------------------------------|------------------------------|-----------------------------------------|
| Linearity (r^2) | ≥ 0.99 | > 0.99 |
| Intra-day Precision (%CV) | $< 15\%$ | 2.3 - 8.7% ^[10] |
| Inter-day Precision (%CV) | $< 15\%$ | 7% \pm 3% ^[1] |
| Accuracy (%Bias) | $\pm 15\%$ | -4.6 to 2.8% ^[10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 2 ng/mL ^[11] ^[12] |

Visualized Workflows



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